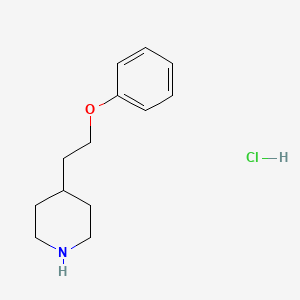
4-(2-苯氧乙基)哌啶盐酸盐
描述
4-(2-Phenoxyethyl)piperidine hydrochloride is a chemical compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring substituted with a phenoxyethyl group. This compound is of interest due to its potential pharmacological activities, including anticholinergic and histamine H3 receptor inverse agonistic properties .
科学研究应用
蛋白质组学研究
“4-(2-苯氧乙基)哌啶盐酸盐” 用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。 该化合物可用于研究蛋白质相互作用,识别具有修饰的蛋白质,并了解蛋白质水平的复杂生物学过程 .
药物设计与合成
哌啶类,包括“4-(2-苯氧乙基)哌啶盐酸盐”,是设计药物最重要的合成片段之一 . 它们在制药行业中起着重要作用。 它们的衍生物存在于二十多种类别的药物以及生物碱中 .
生物学和药理学活性
哌啶衍生物,包括“4-(2-苯氧乙基)哌啶盐酸盐”,已被发现具有广泛的生物学和药理学活性 . 它们用于开发潜在药物 .
抗癌剂
一些嵌入哌啶的化合物,可能包括“4-(2-苯氧乙基)哌啶盐酸盐”,已被合成作为抗癌剂 . 它们对雄激素非敏感性癌细胞系显示出特别好的活性 .
哌啶酮的合成
“4-(2-苯氧乙基)哌啶盐酸盐” 可能用于哌啶酮的合成 . 哌啶酮是一种含有哌啶环和酮官能团的有机化合物 .
螺哌啶的合成
作用机制
Mode of Action
A related compound, piperidine, has been found to have potential clinical applications against various cancers when treated alone or in combination with some novel drugs .
Biochemical Pathways
These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Result of Action
Related compounds like piperidine have shown potential clinical applications against various cancers .
生化分析
Biochemical Properties
4-(2-Phenoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with certain proteases and kinases, modulating their activity and thereby affecting downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of the biochemical process.
Cellular Effects
The effects of 4-(2-Phenoxyethyl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, 4-(2-Phenoxyethyl)piperidine hydrochloride can alter cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 4-(2-Phenoxyethyl)piperidine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 4-(2-Phenoxyethyl)piperidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Phenoxyethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Phenoxyethyl)piperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 4-(2-Phenoxyethyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(2-Phenoxyethyl)piperidine hydrochloride can result in toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
4-(2-Phenoxyethyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels are significant, as 4-(2-Phenoxyethyl)piperidine hydrochloride can alter the balance of metabolic pathways within the cell.
Transport and Distribution
The transport and distribution of 4-(2-Phenoxyethyl)piperidine hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 4-(2-Phenoxyethyl)piperidine hydrochloride within tissues also affects its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(2-Phenoxyethyl)piperidine hydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-phenoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-Phenoxyethyl)piperidine hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is obtained through crystallization and drying processes .
化学反应分析
Types of Reactions: 4-(2-Phenoxyethyl)piperidine hydrochloride undergoes various chemical reactions
属性
IUPAC Name |
4-(2-phenoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIVLBJBFTOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)

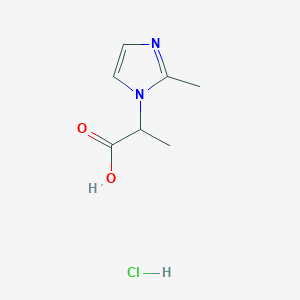
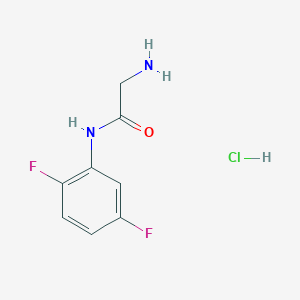
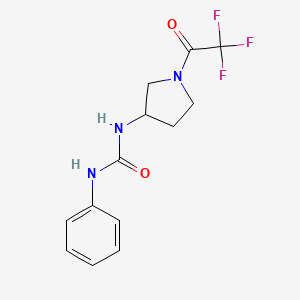
![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
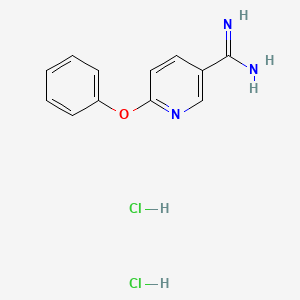
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
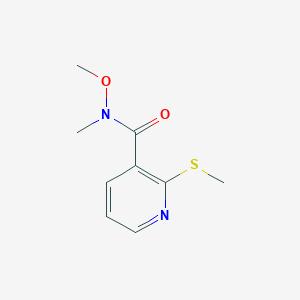
![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1419674.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)

